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Compound of Interest

Compound Name: 5-Chloro-2-methylaniline

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the biological activities of various chloro-
methylaniline (also known as chlorotoluidine) isomers. The information presented herein is
compiled from publicly available toxicological and pharmacological studies. This document
aims to serve as a valuable resource for professionals in research and drug development by
summarizing key biological effects, presenting available quantitative data for comparison, and
outlining the experimental methodologies used in these assessments.

Executive Summary

Chloro-methylaniline isomers are a class of aromatic amines with significant industrial
applications, primarily as intermediates in the synthesis of dyes and pesticides. However, their
structural similarity to other known carcinogens, such as aniline and o-toluidine, has prompted
extensive investigation into their biological activities. The position of the chlorine and methyl
groups on the aniline ring profoundly influences the toxicological profile of these isomers. Key
biological effects include hematotoxicity, genotoxicity, and carcinogenicity, largely driven by
their metabolic activation to reactive intermediates.

Comparative Biological Activity

The primary biological activities of concern for chloro-methylaniline isomers are their potential
to cause damage to the hematopoietic system and their genotoxic and carcinogenic effects.
The following sections and tables summarize the available data for various isomers.
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Hematotoxicity

A common toxic effect of aniline derivatives is methemoglobinemia, a condition where the iron
in hemoglobin is oxidized, rendering it unable to transport oxygen. This can lead to cyanosis

and, in severe cases, hemolytic anemia.

Genotoxicity and Mutagenicity

The genotoxicity of chloro-methylaniline isomers is a critical endpoint for assessing their
carcinogenic potential. The most commonly employed assay for mutagenicity is the Salmonella
typhimurium reverse mutation assay (Ames test). In vivo studies, such as the micronucleus
assay in rodents, are used to assess chromosomal damage.

Carcinogenicity

Several chloro-methylaniline isomers have been evaluated for their carcinogenic potential in
long-term animal bioassays. The primary target organs for carcinogenicity often include the
liver, blood vessels, and urinary bladder.

Data Presentation

The following tables provide a summary of the available quantitative data for the biological
activities of various chloro-methylaniline isomers. It is important to note that direct comparative
studies across all isomers are limited, and the data presented is compiled from various
sources.

Table 1: Acute Toxicity of Chloro-Methylaniline Isomers
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Test LD50
Isomer CAS No. . Route Reference
Species (mglkg)
3-Chloro-2-
- 87-60-5 Rat Oral 574
methylaniline
4-Chloro-2- Intraperitonea
N 95-69-2 Rat (male) 560 [1]
methylaniline |
4-Chloro-2- Intraperitonea
N 95-69-2 Rat (female) 700 [1]
methylaniline I
4-Chloro-2- Intraperitonea
- 95-69-2 Mouse (male) 720 [1]
methylaniline [
4-Chloro-2- Mouse Intraperitonea
- 95-69-2 680 [1]
methylaniline (female) I

Data for other isomers was not readily available in a comparable format.

Table 2: Mutagenicity of Chloro-Methylaniline Isomers in the Ames Test
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S. Metabolic
Isomer CAS No. typhimuriu Activation Result Reference
m Strain(s) (S9)
2-Chloro-4- N » Strong
N 615-65-6 Not Specified  Not Specified
methylaniline Mutagen
Positive
(depressed
3-Chloro-2- N N testicular
N 87-60-5 Not Specified  Not Specified [2]
methylaniline DNA
synthesis in
mice)
Negative
(preincubatio
4-Chloro-2- -
N 95-69-2 TA98, TA100 +/- n), Positive [3]
methylaniline
(plate
incorporation)
5-Chloro-2- ]
95-79-4 TA1537 +/- Negative [3]

methylaniline

Table 3: Carcinogenicity of Chloro-Methylaniline Isomers in Rodents
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. Target Classifica Referenc
Isomer CAS No. Species Route .
Organ(s) tion e
Spleen,
4-Chloro-2- Adipose Sufficient
methylanili 95-69-2 Mouse Oral tissue evidence in  [1]
ne (hemangio animals
sarcomas)
Liver
(hepatocell
ular
5-Chloro-2- ) )
- carcinomas Carcinogen
methylanili 95-79-4 Mouse Oral S [3]
), Blood ic in mice
ne
vessels
(hemangio
sarcomas)

Experimental Protocols

Detailed experimental protocols are crucial for the interpretation and replication of scientific

findings. Below are generalized methodologies for the key experiments cited in this guide.

Acute Oral Toxicity (LD50)

The acute oral toxicity, expressed as the median lethal dose (LD50), is determined by

administering a single dose of the test substance to a group of animals (typically rats or mice)
via gavage. The animals are observed for a set period (usually 14 days) for signs of toxicity and
mortality. The LD50 is the statistically estimated dose that is expected to cause death in 50% of
the treated animals.

Salmonella typhimurium Reverse Mutation Assay (Ames
Test)

This in vitro assay uses several strains of Salmonella typhimurium that are auxotrophic for
histidine (i.e., they cannot synthesize this essential amino acid). The bacteria are exposed to
the test chemical with and without a metabolic activation system (S9 fraction from rat liver). If
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the chemical is a mutagen, it will cause reverse mutations, allowing the bacteria to grow on a
histidine-deficient medium. The number of revertant colonies is counted and compared to a
negative control.

In Vivo Rodent Micronucleus Assay

This in vivo test assesses chromosomal damage. Rodents (usually mice or rats) are treated
with the test substance. At appropriate time intervals, bone marrow or peripheral blood cells are
collected. The cells are stained and examined for the presence of micronuclei, which are small,
extranuclear bodies that are formed from chromosome fragments or whole chromosomes that
are not incorporated into the daughter nuclei during cell division. An increase in the frequency
of micronucleated cells indicates that the test substance is clastogenic (causes chromosome
breakage) or aneugenic (causes chromosome loss).

Mandatory Visualization
Signaling Pathway: Metabolic Activation of Chloro-
Methylanilines

The biological activity of chloro-methylanilines is largely dependent on their metabolic
activation, primarily through N-hydroxylation by cytochrome P450 enzymes. The resulting N-
hydroxyarylamines can be further metabolized to reactive electrophiles that can bind to cellular
macromolecules like DNA and proteins, leading to toxicity and cancer.
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Caption: Metabolic activation of chloro-methylanilines to reactive intermediates.
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Experimental Workflow: In Vitro Mutagenicity Testing
(Ames Test)

The Ames test is a standardized workflow to assess the mutagenic potential of a chemical.
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Caption: A generalized workflow for the Ames test.

Logical Relationship: Structure-Activity Relationship
(SAR) Considerations

The position of the chlorine and methyl groups influences the electronic and steric properties of
the molecule, which in turn affects its metabolic activation and subsequent biological activity.
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Caption: Influence of isomeric structure on biological activity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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